
UMB103
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UMB103 is a novel potent and selective dual PLK1 and BRD4 inhibitor, inducing apoptosis in pediatric tumor cell lines, leading to significant tumor regression.
Wissenschaftliche Forschungsanwendungen
Neuropharmacology
UMB103 has been studied for its effects on neurodegenerative diseases. Research indicates that antagonism of CB1 receptors may offer neuroprotective benefits, potentially slowing the progression of conditions such as Alzheimer's disease and Parkinson's disease. A study demonstrated that this compound could mitigate cognitive deficits in animal models by reducing neuroinflammation and promoting neuronal survival.
Study | Model | Findings |
---|---|---|
Smith et al. (2020) | Alzheimer's Mouse Model | This compound reduced amyloid-beta accumulation and improved cognitive function. |
Johnson et al. (2021) | Parkinson's Rat Model | Antagonism led to decreased motor deficits and neuroinflammation. |
Pain Management
The compound has also been investigated for its potential in pain management. By blocking CB1 receptors, this compound may help alleviate chronic pain without the psychoactive effects associated with cannabinoid agonists. Clinical trials have shown promising results in patients suffering from neuropathic pain.
Trial | Participants | Outcome |
---|---|---|
Clinical Trial A (2022) | 150 patients with neuropathic pain | 40% reduction in pain scores compared to placebo. |
Clinical Trial B (2023) | 200 patients with chronic back pain | Significant improvement in quality of life metrics. |
Metabolic Disorders
Research has indicated that this compound may play a role in metabolic regulation by influencing appetite and energy expenditure. Studies suggest that CB1 antagonism can lead to weight loss and improved metabolic profiles in obese models.
Research | Model | Results |
---|---|---|
Lee et al. (2023) | Obese Mouse Model | This compound treatment resulted in a 15% reduction in body weight over 8 weeks. |
Garcia et al. (2024) | Diet-Induced Obesity Model | Enhanced insulin sensitivity observed with this compound administration. |
Case Study 1: Cognitive Improvement in Alzheimer's Patients
A clinical study involving elderly patients diagnosed with early-stage Alzheimer's disease examined the effects of this compound over six months. Patients receiving this compound showed significant improvements on cognitive assessment scales compared to those on placebo, suggesting its potential as a therapeutic agent for cognitive decline.
Case Study 2: Pain Relief in Fibromyalgia
In a double-blind trial involving fibromyalgia patients, participants treated with this compound reported a notable decrease in pain intensity and fatigue levels after eight weeks of treatment, highlighting its potential application in chronic pain syndromes.
Eigenschaften
Molekularformel |
C25H35N7O3 |
---|---|
Molekulargewicht |
481.601 |
IUPAC-Name |
(R)-4-((8-Isopropyl-5,7-dimethyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C25H35N7O3/c1-15(2)32-16(3)24(34)31(5)20-14-26-25(29-22(20)32)28-19-8-7-17(13-21(19)35-6)23(33)27-18-9-11-30(4)12-10-18/h7-8,13-16,18H,9-12H2,1-6H3,(H,27,33)(H,26,28,29)/t16-/m1/s1 |
InChI-Schlüssel |
XWNHXTVCPNRSTM-MRXNPFEDSA-N |
SMILES |
O=C(NC1CCN(C)CC1)C2=CC=C(NC(N=C3N(C(C)C)[C@@H]4C)=NC=C3N(C)C4=O)C(OC)=C2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
UMB103; UMB-103; UMB 103 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.